Cas no 106426-62-4 (Bis(4-aminophenyl)-d12 Ether)

Bis(4-aminophenyl)-d12 Ether is a deuterated aromatic ether compound featuring twelve deuterium atoms, which replace hydrogen at key positions in the molecular structure. This isotopic labeling enhances stability and reduces metabolic degradation, making it valuable in NMR spectroscopy and mass spectrometry studies. The compound’s high isotopic purity ensures minimal interference in tracer experiments, while its well-defined structure supports precise mechanistic investigations in organic and pharmaceutical chemistry. Its applications extend to kinetic isotope effect studies and drug metabolism research, where deuterium incorporation improves analytical sensitivity. The compound is synthesized under controlled conditions to maintain consistency and reliability for research use.
Bis(4-aminophenyl)-d12 Ether structure
Bis(4-aminophenyl)-d12 Ether structure
Product Name:Bis(4-aminophenyl)-d12 Ether
CAS No:106426-62-4
MF:C12H12N2O
MW:212.310422897339
CID:127122
PubChem ID:329758258
Update Time:2025-11-02

Bis(4-aminophenyl)-d12 Ether Chemical and Physical Properties

Names and Identifiers

    • Benzen-2,3,5,6-d4-amine-d2,4,4'-oxybis- (9CI)
    • BIS(4-AMINOPHENYL)-D12 ETHER
    • Bis-d12 Ether
    • Bis(4-aminophenyl)ether-d12, 97 atom % D, 97% (CP)
    • 4,4'-Oxydianiline-d12
    • 106426-62-4
    • N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline
    • DTXSID20730438
    • F90541
    • 4,4'-Oxydi(~2~H_6_)aniline
    • CS-0564498
    • SCHEMBL1331184
    • HY-W014896S
    • Bis(4-aminophenyl)-d12 Ether
    • MDL: MFCD01317369
    • Inchi: 1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4
    • InChI Key: HLBLWEWZXPIGSM-AZLBOOTHSA-N
    • SMILES: O(C1C([2H])=C([2H])C(=C([2H])C=1[2H])N([2H])[2H])C1C([2H])=C([2H])C(=C([2H])C=1[2H])N([2H])[2H]

Computed Properties

  • Exact Mass: 224.24554
  • Monoisotopic Mass: 212.170283962g/mol
  • Isotope Atom Count: 12
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • Melting Point: 188-192 °C (lit.)
  • PSA: 15.71
  • LogP: 3.80570

Bis(4-aminophenyl)-d12 Ether Security Information

Bis(4-aminophenyl)-d12 Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B405511-0.5mg
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$ 50.00 2022-06-07
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$ 81.00 2023-04-18
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Additional information on Bis(4-aminophenyl)-d12 Ether

Comprehensive Guide to Bis(4-aminophenyl)-d12 Ether (CAS No. 106426-62-4): Properties, Applications, and Market Insights

Bis(4-aminophenyl)-d12 Ether (CAS No. 106426-62-4) is a deuterated aromatic ether compound widely used in advanced research and industrial applications. This deuterium-labeled derivative of 4,4'-Oxydianiline offers unique advantages in NMR spectroscopy, pharmaceutical research, and material science. The compound's deuterium substitution makes it particularly valuable for studies requiring isotopic labeling to reduce signal interference.

The molecular structure of Bis(4-aminophenyl)-d12 Ether features a central ether linkage (-O-) connecting two deuterated aminophenyl groups. This configuration provides exceptional thermal stability and chemical resistance, making it suitable for high-performance polymer applications. Researchers particularly value its deuterium enrichment (d12) for precise molecular tracking in complex systems.

In pharmaceutical development, Bis(4-aminophenyl)-d12 Ether serves as a crucial intermediate for creating deuterated drug candidates. The deuterium kinetic isotope effect (DKIE) can significantly improve drug metabolism and pharmacokinetics, addressing one of the hottest topics in modern drug discovery. This aligns with current industry trends toward precision medicine and personalized therapeutics.

The compound's applications extend to advanced material science, where it functions as a building block for high-performance polymers. These include polyimides and epoxy resins used in aerospace, electronics, and renewable energy technologies. The deuterium labeling allows researchers to study polymer dynamics and degradation mechanisms with unprecedented clarity.

From a market perspective, demand for Bis(4-aminophenyl)-d12 Ether has grown steadily due to increasing R&D investments in deuterated compounds. The global market for isotopically labeled chemicals is projected to expand significantly, driven by advancements in analytical techniques and drug development methodologies. Current pricing trends reflect its status as a high-value specialty chemical.

Quality control of Bis(4-aminophenyl)-d12 Ether typically involves HPLC analysis, mass spectrometry, and NMR verification to ensure proper deuterium incorporation and chemical purity. Storage recommendations emphasize protection from moisture and light to maintain stability, with optimal conditions being inert atmosphere and low temperatures.

Recent scientific publications have highlighted innovative uses of Bis(4-aminophenyl)-d12 Ether in organic electronics and membrane technology. These emerging applications capitalize on the compound's electron-donating properties and structural rigidity, addressing current interests in sustainable materials and energy storage solutions.

For researchers sourcing Bis(4-aminophenyl)-d12 Ether, important considerations include deuterium enrichment level, chemical purity, and supplier reliability. The compound is typically available in research quantities from specialized chemical suppliers with proper analytical documentation. Custom synthesis services may offer varying degrees of deuterium incorporation depending on specific research requirements.

Environmental and handling aspects of Bis(4-aminophenyl)-d12 Ether follow standard laboratory safety protocols for aromatic amines. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during handling. The compound's environmental fate and biodegradability characteristics are areas of ongoing research interest.

Future developments surrounding Bis(4-aminophenyl)-d12 Ether are likely to focus on expanding its utility in medical imaging and diagnostic applications. The growing field of deuterium MRI contrast agents presents particularly promising opportunities. Additionally, its potential in organic photovoltaics and optoelectronic devices aligns with global trends toward renewable energy technologies.

In analytical applications, Bis(4-aminophenyl)-d12 Ether serves as an excellent internal standard for quantifying related compounds via mass spectrometry. Its deuterium signature provides distinct advantages in quantitative analysis, particularly in complex biological matrices where interference from endogenous compounds might otherwise complicate measurements.

The synthesis of Bis(4-aminophenyl)-d12 Ether typically involves catalytic deuteration of the corresponding protiated compound or stepwise construction from deuterated precursors. Process optimization continues to be an active area of research, with recent advances focusing on green chemistry principles and atom economy considerations.

From a regulatory standpoint, Bis(4-aminophenyl)-d12 Ether is generally regarded as a research chemical without significant restrictions. However, researchers should verify specific import/export regulations and material transfer agreements when shipping between countries, particularly for deuterated compounds with potential dual-use applications.

In conclusion, Bis(4-aminophenyl)-d12 Ether (CAS No. 106426-62-4) represents a versatile and valuable tool across multiple scientific disciplines. Its unique deuterated structure enables groundbreaking research in fields ranging from pharmaceutical sciences to advanced materials. As analytical techniques become more sophisticated and the demand for isotopically labeled compounds increases, this specialized chemical is poised to play an even greater role in scientific innovation.

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